3-Methoxyisonicotinaldehyde
Overview
Description
3-Methoxyisonicotinaldehyde is a chemical compound with the CAS Number: 1849-52-1 . It has a molecular weight of 137.14 . The compound appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of 3-Methoxyisonicotinaldehyde involves various methods. One method involves the use of manganese (IV) oxide in ethyl acetate for 3 hours under reflux conditions . Another method involves the use of diisobutyl aluminum hydride in toluene .Molecular Structure Analysis
The IUPAC name for 3-Methoxyisonicotinaldehyde is 3-methoxyisonicotinaldehyde . The InChI Code is 1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 . The InChI key is FZWFPBUTNZWBEM-UHFFFAOYSA-N .It is stored in a freezer and shipped at room temperature . The physical form is a white to yellow powder or crystals .
Scientific Research Applications
Synthesis and Chemical Properties
3-Methoxyisonicotinaldehyde is involved in the synthesis of complex organic compounds. For instance, it has been used as a precursor in the synthesis of Schiff base ligands, which are then coordinated to metals like cobalt to form complexes. These complexes have been studied for their catalytic activity, particularly in the Suzuki–Miyaura cross-coupling reactions, demonstrating high efficiency in C-C coupling processes (Ansari, Mahesh, & Bhat, 2019). This highlights the compound's utility in facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Interaction with Biological Molecules
Research on 3-Methoxysalicylaldehyde-4(N)-substituted thiosemicarbazones, closely related to 3-Methoxyisonicotinaldehyde, has shown interesting interactions with biological molecules. These studies have revealed their potential in binding with DNA and proteins, which could be pivotal for developing new therapeutic agents. The structural variations in these compounds influence their chelating behavior and biological interactions, suggesting a wide range of applications in medicinal chemistry (Kalaivani et al., 2012).
Spectroscopic and Computational Studies
Spectroscopic techniques combined with computational analysis have been employed to understand the electronic structure and properties of compounds similar to 3-Methoxyisonicotinaldehyde. These studies provide insights into how substituents affect the molecular structure and properties, which is crucial for designing molecules with desired electronic and optical characteristics for applications such as dye-sensitized solar cells (Prima et al., 2018).
Environmental and Atmospheric Studies
The reaction kinetics of compounds structurally related to 3-Methoxyisonicotinaldehyde with atmospheric radicals have been measured, offering valuable information on their environmental fate and potential atmospheric implications. Such studies are essential for understanding the environmental impact of volatile organic compounds and their contributions to air pollution (Barrera et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-methoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFPBUTNZWBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509888 | |
Record name | 3-Methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyisonicotinaldehyde | |
CAS RN |
1849-52-1 | |
Record name | 3-Methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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